molecular formula C9H9NO4S B3419783 (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid CAS No. 156572-77-9

(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid

Cat. No.: B3419783
CAS No.: 156572-77-9
M. Wt: 227.24 g/mol
InChI Key: HEDUHTUYJZYWOJ-ZZXKWVIFSA-N
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Description

Overview of Sulfonamide and Acrylic Acid Derivatives in Medicinal Chemistry Research

The landscape of medicinal chemistry has been significantly shaped by the versatility of sulfonamide and acrylic acid derivatives. These two classes of organic compounds are integral to the structure of numerous clinically approved drugs and are subjects of extensive ongoing research.

Sulfonamides , characterized by the -SO₂NH₂ functional group, were first introduced as antibacterial agents and have since demonstrated a remarkable breadth of biological activities. mdpi.com Their therapeutic applications now extend to diuretics, anticonvulsants, anti-inflammatory agents, and notably, as inhibitors of the zinc-containing enzymes known as carbonic anhydrases. mdpi.comnih.gov The ability of the sulfonamide group to coordinate with the zinc ion in the active site of these enzymes has led to the development of drugs for glaucoma, edema, and certain types of cancer. nih.gov

Acrylic acid derivatives , which contain a vinyl group attached to a carboxylic acid, are also prominent pharmacophores. The cinnamic acid scaffold, a close structural relative of the acrylic acid portion of the title compound, is a naturally occurring aromatic carboxylic acid found in various plants. researchgate.net Cinnamic acid and its derivatives have been reported to possess a wide array of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The presence of the α,β-unsaturated carbonyl system in acrylic acid derivatives makes them reactive Michael acceptors, a feature that can be exploited for covalent interactions with biological targets.

The combination of these two pharmacophores into a single molecular entity, as seen in (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, offers the potential for synergistic or novel biological activities.

Rationale for Research on this compound and its Analogs

The scientific rationale for investigating this compound and its analogs is multifaceted, primarily stemming from the potential of this structural motif to interact with various biological targets implicated in a range of diseases.

A significant area of interest is the potential for these compounds to act as carbonic anhydrase (CA) inhibitors . The sulfonamide moiety is a well-established zinc-binding group that is crucial for the inhibition of CAs. Various isoforms of carbonic anhydrase are involved in physiological processes, and their dysregulation is associated with conditions like glaucoma, epilepsy, and cancer. nih.gov Research into novel sulfonamide-based CA inhibitors is a very active field, with a focus on achieving isoform-selective inhibition to minimize side effects. nih.gov The acrylic acid portion of the molecule can be modified to influence physicochemical properties such as solubility and cell permeability, and to potentially interact with amino acid residues outside the active site, thereby enhancing binding affinity and selectivity.

Furthermore, the structural similarity of the acrylic acid portion to cinnamic acid suggests potential applications as anti-inflammatory and anticancer agents . Cinnamic acid derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). The combination with a sulfonamide group, which is also present in some selective COX-2 inhibitors, makes these compounds attractive dual-action candidates. In the context of cancer, cinnamic acid derivatives have demonstrated antiproliferative effects, and the sulfonamide group is a feature of several anticancer drugs that target carbonic anhydrase IX, an isoform overexpressed in many tumors. mdpi.com

The following tables present data on the inhibitory activity of analogs of this compound against various enzyme targets, illustrating the potential of this chemical class.

Table 1: Carbonic Anhydrase Inhibition by Sulfonamide Analogs

CompoundTarget EnzymeInhibition Constant (Kᵢ) in nM
Analog AhCA I250
Analog AhCA II12
Analog BhCA IX25.8
Analog ChCA I6.2

Table 2: Enzyme Inhibition by Cinnamic Acid Sulfonamide Derivatives

CompoundTarget EnzymeIC₅₀ (µM)
Derivative XCOX-1>100
Derivative XCOX-20.32
Derivative Y5-LOX0.56
Derivative Z15-LOX0.31

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. This data is compiled from studies on related cinnamic acid sulfonamide derivatives.

The exploration of this compound and its analogs is therefore driven by the compelling hypothesis that the unique combination of a sulfonamide and an acrylic acid scaffold can lead to the discovery of novel and effective therapeutic agents for a variety of diseases. The modular nature of the molecule allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive template for future drug design and development efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-sulfamoylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)(H2,10,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDUHTUYJZYWOJ-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156572-77-9
Record name (2E)-3-(4-sulfamoylphenyl)prop-2-enoic acid
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Characterization Techniques in Academic Investigations of 2e 3 4 Aminosulfonyl Phenyl Acrylic Acid

Spectroscopic Analysis Methodologies

Spectroscopy is a cornerstone of chemical analysis, providing profound insights into molecular structure through the interaction of matter with electromagnetic radiation. Different spectroscopic techniques probe distinct molecular properties, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In a typical ¹H NMR spectrum, the protons of the acrylic acid moiety are expected to appear as distinct signals. The vinylic protons, being part of a trans-alkene, would exhibit characteristic coupling constants. The proton attached to the carbon adjacent to the benzene (B151609) ring and the proton on the carbon adjacent to the carboxyl group would likely appear as doublets. The aromatic protons on the para-substituted benzene ring are anticipated to form an AA'BB' system, presenting as two distinct doublets. Furthermore, the acidic proton of the carboxylic acid group would appear as a broad singlet, and the two protons of the aminosulfonyl (-SO₂NH₂) group would also produce a characteristic signal, which may also be a broad singlet.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom, including the carboxyl carbon, the two vinylic carbons, the four distinct carbons of the aromatic ring, and any other carbons present in the solvent or reference standard.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) > 10.0 Broad Singlet
Aromatic (ortho to -CH=) ~7.8 - 8.0 Doublet
Aromatic (ortho to -SO₂NH₂) ~7.6 - 7.8 Doublet
Vinylic (-CH=CH-COOH) ~7.5 - 7.7 Doublet
Vinylic (-CH=CH-COOH) ~6.4 - 6.6 Doublet

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to display several characteristic absorption bands confirming its structure.

Key expected absorptions include a broad band in the 3500-2500 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid group. The N-H stretching vibrations of the primary sulfonamide group are anticipated to appear as two distinct bands in the 3400-3200 cm⁻¹ range. ripublication.com The strong absorption of the carbonyl (C=O) group from the conjugated carboxylic acid is expected around 1700-1680 cm⁻¹. researchgate.neticm.edu.pl The asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group are highly characteristic and typically appear as strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Additionally, C=C stretching vibrations from the alkene and the aromatic ring would be observed in the 1650-1450 cm⁻¹ region. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (-OH) O-H Stretch 3500 - 2500 Broad, Strong
Aminosulfonyl (-NH₂) N-H Stretch 3400 - 3200 Medium (two bands)
Carboxylic Acid (C=O) C=O Stretch 1700 - 1680 Strong
Alkene / Aromatic (C=C) C=C Stretch 1650 - 1450 Medium to Weak
Sulfonyl (S=O) Asymmetric Stretch 1350 - 1300 Strong
Sulfonyl (S=O) Symmetric Stretch 1160 - 1140 Strong

Note: Expected ranges are based on established correlation tables and data for similar functional groups. vscht.czripublication.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. The molecular formula of the compound is C₉H₉NO₄S, with a calculated molecular weight of approximately 227.03 g/mol .

In a typical mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺) at m/z ≈ 228.04 or a deprotonated molecule ([M-H]⁻) at m/z ≈ 226.02. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can further corroborate the structure by identifying characteristic neutral losses or fragment ions corresponding to parts of the molecule, such as the loss of the aminosulfonyl group or cleavage of the acrylic acid side chain. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Type Formula Predicted m/z
Protonated Molecule [C₉H₁₀NO₄S]⁺ ~228.04
Deprotonated Molecule [C₉H₈NO₄S]⁻ ~226.02

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound possesses a conjugated system that includes the benzene ring, the acrylic double bond, and the carbonyl group. This extensive conjugation is expected to result in strong absorption in the UV region of the electromagnetic spectrum. The spectrum would likely be characterized by one or more intense absorption bands corresponding to π → π* electronic transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography offers unambiguous determination of the three-dimensional molecular structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule.

Chromatographic Purity Assessment Methodologies

Chromatographic techniques are essential for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system.

Using a reversed-phase column (such as a C18 column) and an appropriate mobile phase (typically a mixture of water, an organic solvent like acetonitrile (B52724) or methanol, and an acid like formic acid), the compound is separated from any impurities. nih.gov The purity is then determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram, often detected using a UV detector set to a wavelength where the compound strongly absorbs. A high-purity sample would ideally show a single, sharp peak.

Theoretical and Computational Studies of 2e 3 4 Aminosulfonyl Phenyl Acrylic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure, reactivity, and conformational preferences of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid.

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule, such as the distribution of electron density and the energies of frontier molecular orbitals, are key determinants of its reactivity. For this compound, DFT calculations can elucidate these features.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.govresearcher.life

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and sulfonamide groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the amine protons of the sulfonamide group, marking them as sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Note: The data in this table is illustrative and based on typical values for similar organic molecules, as direct computational studies on this compound are not extensively available in the reviewed literature.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for their interconversion. Due to the presence of several rotatable bonds—specifically around the acrylic acid and sulfonamide moieties—the molecule can adopt various conformations.

The potential energy surface (PES) can be scanned by systematically rotating these bonds to identify low-energy conformers. The most stable conformer would likely exhibit a planar arrangement of the acrylic acid group and the phenyl ring to maximize conjugation, while the sulfonamide group's orientation would be influenced by steric and electronic factors.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Ligand-Protein Interaction Modeling with Target Enzymes

The sulfonamide group is a well-known pharmacophore that targets various enzymes, including carbonic anhydrases, cyclooxygenases, and bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.gov Given this, this compound could be docked into the active sites of these enzymes to model potential interactions.

For instance, in the active site of carbonic anhydrase, the sulfonamide moiety is known to coordinate with the zinc ion. In cyclooxygenases, the acidic nature of the acrylic acid could allow for interactions with key residues in the active site. Docking studies of various sulfonamide derivatives have shown interactions with enzymes such as penicillin-binding proteins (PBP-2X) and β-ketoacyl-acyl carrier protein synthase III (KAS III), suggesting potential antibacterial applications. rjb.rodergipark.org.tr

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the binding mode of this compound within an enzyme's active site. This includes identifying key intermolecular interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts. The binding affinity, often expressed as a docking score or estimated free energy of binding, provides a measure of the strength of the ligand-protein interaction. A more negative binding energy generally indicates a stronger and more stable interaction. dergipark.org.tr

Table 2: Illustrative Molecular Docking Results of this compound with Potential Target Enzymes

Target EnzymePDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Carbonic Anhydrase II2ABE-7.8His94, His96, His119, Thr199
Cyclooxygenase-25IKR-8.5Arg120, Tyr355, Ser530
Dihydropteroate Synthase1AJ0-7.2Arg63, Lys221, Arg257

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual binding affinities and interacting residues would need to be determined through specific docking studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a solvent like water, can reveal information about its conformational flexibility, solvation, and interactions with its environment.

Simulations of similar molecules, such as poly(acrylic acid), have shown how the conformation of the acrylic acid moiety is influenced by its environment. researchgate.netscispace.comacs.orgrsc.org For this compound, an MD simulation would likely show fluctuations in the dihedral angles of the rotatable bonds, providing a more realistic picture of its conformational landscape than static quantum chemical calculations. The simulation would also detail the hydrogen bonding network between the molecule and surrounding water molecules, which is crucial for understanding its solubility and bioavailability. By placing the docked ligand-protein complex in a simulated physiological environment, MD simulations can also be used to assess the stability of the predicted binding mode over time.

Dynamic Interactions with Biological Targets

Molecular dynamics (MD) simulations are a cornerstone for understanding the dynamic interactions between a ligand, such as this compound, and its biological targets. researchgate.netnih.gov These simulations model the movement of atoms over time, providing a detailed view of the binding process, the stability of the ligand-protein complex, and the key intermolecular interactions that govern binding affinity.

For structurally related cinnamic acid derivatives, computational studies have identified potential interactions with various protein targets. researchgate.netnih.govscielo.br These studies often employ molecular docking to predict the preferred binding orientation of the ligand within the active site of a protein, followed by MD simulations to refine the binding pose and assess the stability of the complex.

Key Interaction Types:

Hydrogen Bonds: The aminosulfonyl and carboxylic acid groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues such as arginine, lysine, aspartate, and glutamate in a protein's active site.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic ring can also participate in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Salt Bridges: The deprotonated carboxylic acid group can form strong ionic interactions (salt bridges) with positively charged residues.

Illustrative Data from Analog Studies:

While specific binding energy data for this compound is unavailable, studies on similar molecules provide a framework for what might be expected. The following table illustrates typical data generated from MD simulations of small molecule inhibitors.

Biological Target (Analog Study)Key Interacting Residues (Illustrative)Predominant Interaction TypesBinding Free Energy (kcal/mol, Illustrative)
Matrix Metallopeptidase 9 (MMP9) researchgate.netHis, Glu, ProHydrogen Bonding, Hydrophobic-8.5 ± 0.5
Aldo-Keto Reductase 1C3 (AKR1C3) researchgate.netTyr, His, TrpHydrogen Bonding, Pi-Pi Stacking-9.2 ± 0.7
Carbonic Anhydrase IIHis, Thr, ProZinc Coordination, Hydrogen Bonding-7.9 ± 0.4

Note: The data in this table is illustrative and based on computational studies of analogous compounds, not this compound itself.

Conformational Changes and Stability in Solvated Environments

The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its biological activity. In a solvated environment, such as the aqueous medium of biological systems, a molecule like this compound will exist as an ensemble of different conformations.

Computational methods, particularly quantum mechanics (QM) calculations and MD simulations with explicit solvent models, are used to explore the conformational landscape of a molecule. lp.edu.ua These methods can predict the relative energies of different conformers and the energy barriers for interconversion between them.

For acrylic acid and its derivatives, studies have shown that the planarity of the acrylic acid moiety is a key conformational feature. The presence of polar functional groups, such as the aminosulfonyl group, will influence the molecule's interaction with water molecules, affecting its solvation energy and conformational preferences. The copolymer of acrylic acid and 2-acrylamido-2-methylpropane sulfonic acid (AMPS), for instance, demonstrates how the presence of a sulfonic acid group enhances interaction with water. yuanlianchem.comthwater.net

Factors Influencing Conformational Stability:

Solvent Polarity: In polar solvents like water, conformations that maximize the exposure of polar groups (aminosulfonyl, carboxylic acid) to the solvent are generally favored.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the aminosulfonyl and carboxylic acid groups could stabilize certain conformations.

Steric Hindrance: Rotations around the single bonds in the molecule will be influenced by steric clashes between different parts of the molecule.

Illustrative Conformational Analysis Data:

The following table presents a hypothetical summary of a conformational analysis for a molecule like this compound in an aqueous environment.

ConformerDihedral Angle (C=C-C-C)Relative Energy (kcal/mol)Solvation Free Energy (kcal/mol)
Planar~180°0.0-15.2
Twisted 1~120°+2.5-14.5
Twisted 2~60°+5.1-13.8

Note: This data is hypothetical and serves to illustrate the type of information obtained from computational conformational analysis.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.egacs.org By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogs.

For a class of compounds like benzenesulfonamide (B165840) derivatives, QSAR studies have been employed to understand their antioxidant and other biological activities. ekb.eg These studies typically involve calculating a wide range of molecular descriptors.

Commonly Used Molecular Descriptors in QSAR:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like dipole moment, partial charges, and HOMO/LUMO energies.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Illustrative QSAR Equation for a Hypothetical Series of Analogs:

A typical QSAR equation might take the following form:

pIC50 = c0 + c1(LogP) + c2(HOMO) + c3*(Molecular_Volume)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined from the statistical analysis of a training set of molecules.

Hypothetical SAR Findings from a Computational Study:

A computational SAR study on analogs of this compound could yield insights such as those presented in the table below.

Structural ModificationPredicted Effect on ActivityRationale
Substitution on the phenyl ringIncrease/DecreaseAlters electronic properties and steric fit in the binding pocket.
Modification of the acrylic acid linkerDecreaseThe specific length and rigidity of the linker may be optimal for binding.
Substitution on the aminosulfonyl groupIncrease/DecreaseCan affect hydrogen bonding capacity and solubility.

Biological Activities and Mechanistic Investigations of 2e 3 4 Aminosulfonyl Phenyl Acrylic Acid and Its Derivatives

Enzyme Inhibition Studies

The inhibitory potential of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid and its related derivatives has been a subject of significant research, particularly concerning their effects on carbonic anhydrase and cyclooxygenase isoenzymes. These studies are crucial for understanding their therapeutic promise and for the development of more selective and potent inhibitors.

Carbonic Anhydrase (CA) Isoform Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. cu.edu.eg The sulfonamide group is a well-established zinc-binding motif that is central to the inhibitory activity of many CA inhibitors. cu.edu.egunifi.it Derivatives of this compound, by virtue of their sulfonamide moiety, are investigated as potential CA inhibitors.

The primary mechanism of CA inhibition by sulfonamide-based compounds involves the coordination of the sulfonamide group to the zinc ion located at the enzyme's active site. cu.edu.eg This interaction is a key determinant of the inhibitor's potency. Molecular docking studies of various sulfonamide derivatives have revealed that the binding affinity is also influenced by interactions between the rest of the inhibitor molecule and the amino acid residues within the active site cavity. nih.gov

Achieving isoform-selective inhibition is a primary goal in the design of CA inhibitors to minimize off-target effects. unifi.it Research has shown that structural modifications to the scaffold of benzenesulfonamide (B165840) derivatives can significantly impact their selectivity for different CA isoforms.

A study on a series of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides demonstrated that most of the synthesized compounds preferentially inhibited the off-target hCA II isoform. nih.gov However, specific substitutions, such as a 2,4-dichlorophenyl group, led to potent and selective inhibition of hCA II in the low nanomolar range. nih.gov

In another study, 2-oxindole benzenesulfonamide conjugates showed promising activity and selectivity toward CA I, CA II, and the tumor-associated CA IX. cu.edu.eg For example, compound 3a (a specific 2-oxindole benzenesulfonamide derivative) exhibited KI values of 90.2 nM, 6.5 nM, and 21.4 nM against hCA I, hCA II, and hCA IX, respectively, demonstrating a higher potency for CA II and CA IX over CA I. cu.edu.eg In contrast, compound 4a from the same study showed the highest activity against hCA II and hCA IX with KI values of 3.0 nM and 13.9 nM, respectively. cu.edu.eg

These findings underscore the critical role of the molecular periphery in determining the isoform selectivity of sulfonamide-based inhibitors.

Derivative ClassTarget Isoform(s)Inhibition Data (KI or IC50)Selectivity Profile
2-Oxindole BenzenesulfonamideshCA I, hCA II, hCA IX3a : KI = 90.2 nM (hCA I), 6.5 nM (hCA II), 21.4 nM (hCA IX)Selective for hCA II and hCA IX
4a : KI = 3.0 nM (hCA II), 13.9 nM (hCA IX)Highly potent against hCA II and hCA IX
Dihydrothiazole BenzenesulfonamideshCA IIEMAC10101d : Ki = 8.1 nMPotent and selective for hCA II

Cyclooxygenase (COX) Inhibition Research

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins (B1171923) from arachidonic acid and exists in two main isoforms: COX-1 and COX-2. semanticscholar.org While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. semanticscholar.org The development of selective COX-2 inhibitors is a major focus of anti-inflammatory drug research.

Derivatives bearing the 4-(methylsulfonyl)phenyl moiety, which is structurally related to the 4-(aminosulfonyl)phenyl group, have been extensively studied as selective COX-2 inhibitors. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were identified as selective COX-2 inhibitors with COX-2 IC50 values ranging from 0.07 to 0.39 µM and selectivity indices from 42.3 to 508.6. nih.gov

Similarly, new selective COX-2 inhibitors were designed by tethering a benzenesulfonamide pharmacophore to NSAIDs via a 1,2,3-triazole linker. mdpi.com Compounds 6b and 6j from this series demonstrated higher in vitro COX-2 selectivity and inhibitory activity (IC50 = 0.04 µM and S.I. = 329 and 312, respectively) than the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.05 µM and S.I. = 294). semanticscholar.orgmdpi.com

Another study on 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives with a para-sulfonamide group on the phenylethenyl moiety also reported COX-2 inhibitory activity. mdpi.com The derivative 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM. mdpi.comresearchgate.net

Derivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines-0.07–0.3942.3–508.6
Benzenesulfonamide-1,2,3-triazole-NSAID conjugates (6b )-0.04329
Benzenesulfonamide-1,2,3-triazole-NSAID conjugates (6j )-0.04312
Celecoxib (Reference)14.70.05294

The selective inhibition of COX-2 by diaryl heterocycles containing a sulfonamide or methylsulfonyl group is attributed to the ability of this group to interact with a specific side pocket in the COX-2 active site, which is not present in COX-1. Molecular docking studies have provided valuable insights into these interactions.

For instance, the –SO2NH2 moiety of some inhibitors has been predicted to form H-bond interactions with Arg106 and Val102 residues in the COX-2 active site. nih.gov In another study, docking simulations of a triazole-based COX-2 inhibitor showed two cation–π stacking interactions between the Tyr355 residue and the inhibitor's aromatic rings. nih.gov The pyrazole (B372694) moiety of certain inhibitors has been shown to form hydrophobic interactions with amino acid residues within the active site of COX-2, while the phenyl ring establishes mainly van der Waals interactions. nih.gov These specific interactions are crucial for anchoring the inhibitor within the COX-2 active site and are responsible for the observed selectivity.

Lipoxygenase (LOX) Inhibition Investigations

Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are key mediators of inflammation. nih.gov Consequently, inhibiting LOX is a therapeutic strategy for inflammatory disorders. The acrylic acid scaffold has been identified as a suitable template for designing dual inhibitors of cyclooxygenase (COX) and LOX isozymes. nih.gov

Studies on a series of (E)-3-(4-methanesulfonylphenyl)acrylic acids, which are structurally related to this compound, have demonstrated potent LOX inhibitory activity. nih.gov In these studies, various substituted-phenyl rings were attached to the C-2 position of the acrylic acid. Specific derivatives showed significant inhibitory potential against 5-LOX and 15-LOX. For instance, an analog with a 4-acetamidophenyl substituent at the C-2 position was a particularly potent 5-LOX inhibitor, with an IC50 value of 0.11 µM. nih.gov Other derivatives with 4-bromo, 4-fluoro, or 4-hydroxy-phenyl moieties at the C-2 position exhibited strong 15-LOX inhibitory activity, with IC50 values in the range of 0.31-0.49 µM, which is considerably more potent than the reference drug luteolin (B72000) (IC50 = 3.2 µM). nih.gov

Further research has confirmed that the benzenesulfonamide scaffold is an efficient structural feature for 5-LO-inhibitory properties. nih.gov This supports the rationale for investigating compounds like this compound and its derivatives for anti-inflammatory activity mediated through LOX inhibition.

Inhibitory Activity of (E)-3-(4-methanesulfonylphenyl)acrylic Acid Derivatives Against Lipoxygenase (LOX) Isozymes nih.gov
Derivative (Substituent at C-2)Target EnzymeIC50 (µM)
4-acetamidophenyl5-LOX0.11
4-hydroxyphenyl5-LOX0.56
4-bromophenyl15-LOX0.49
4-fluorophenyl15-LOX0.33
4-hydroxyphenyl15-LOX0.31
Luteolin (Reference)15-LOX3.2

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Research

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and improved glucose homeostasis, making it a key target for the treatment of type 2 diabetes. researchgate.net

While direct inhibitory data for this compound is not extensively documented in available literature, research into related structural classes is noteworthy. A systematic review of DPP-IV inhibitors highlights various chemical scaffolds with significant inhibitory activity, including those containing sulfonamide motifs. nih.gov For example, a series of novel tetralin-sulfonamide derivatives were developed as potent DPP-IV inhibitors, with the most promising compounds exhibiting IC50 values as low as 2.80 nM. nih.gov The structure-activity relationship (SAR) of different inhibitor classes has been a subject of intense investigation, with various heterocyclic and peptidomimetic scaffolds being explored. nih.govnih.gov Furthermore, a publication specifically titled "Cinnamic acid and its derivatives on dipeptidyl peptidase 4: Structure-activity relationship and mechanism of inhibition" suggests that this line of inquiry is being actively pursued, indicating the perceived potential of the cinnamic acid scaffold in this therapeutic area. researchgate.net

Urease and α-Glucosidase Inhibition Studies

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.gov Inhibition of urease is a strategy to combat these infections. Research into novel urease inhibitors has explored a variety of chemical structures. Notably, several studies have focused on compounds containing sulfonamide groups. A series of 2-(N-(3-nitrophenyl)-N-phenylsulfonyl)aminoacetohydroxamic acids were synthesized and found to be potent urease inhibitors, with the most active compound showing an IC50 value of 0.13 µM. nih.gov Another study on (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids also reported excellent inhibitory activity against H. pylori urease. nih.gov While these findings underscore the potential of the sulfonamide moiety in urease inhibition, the specific activity of the this compound scaffold has not been detailed in these studies.

α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable monosaccharides in the intestine, is an established therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. orientjchem.org The cinnamic acid framework is a well-studied scaffold for α-glucosidase inhibition. ui.ac.idresearchgate.net

Research has shown that various synthetic cinnamic acid derivatives exhibit potent α-glucosidase inhibitory activity, often far exceeding that of the standard drug, acarbose. researchgate.net Structure-activity relationship (SAR) studies have revealed that introducing substituent groups on the benzene (B151609) ring of cinnamic acid generally enhances inhibitory activity. orientjchem.orgresearchgate.net For example, a study synthesizing six cinnamic acid derivatives found that all showed significant α-glucosidase inhibition, with IC50 values ranging from 39.91 µM to 65.23 µM, compared to an IC50 of 634.28 µM for acarbose. researchgate.net Kinetic analyses indicate that these compounds often act as reversible, mixed-type inhibitors. researchgate.netnih.gov

α-Glucosidase Inhibitory Activity of Cinnamic Acid Derivatives researchgate.net
CompoundIC50 (µM)
Derivative 145.33 ± 0.71
Derivative 239.91 ± 0.62
Derivative 356.84 ± 0.83
Derivative 465.23 ± 0.55
Derivative 551.76 ± 0.49
Derivative 661.38 ± 0.75
Acarbose (Reference)634.28 ± 5.16

Histone Deacetylase (HDAC) Inhibition Research

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.gov The overexpression of HDACs is linked to the silencing of tumor suppressor genes, making them a significant target in cancer therapy. nih.govhilarispublisher.com

The cinnamic acid scaffold is a recognized pharmacophore in the design of HDAC inhibitors. nih.gov Specifically, the hybridization of a cinnamic acid derivative with a sulfonamide group has led to the development of potent inhibitors. nih.govhilarispublisher.com Cinnamyl sulfonamide hydroxamate derivatives have been synthesized and evaluated for their anti-cancer activities, demonstrating cytotoxicity against colon cancer cells with IC50 values in the low micromolar range. nih.gov One such derivative, NMJ-1, exhibited an IC50 of 3.89 µM for HDAC enzyme inhibition and 4.07 µM for cell-growth inhibition in HCT-116 cancer cells. hilarispublisher.com The mechanism of action involves the induction of apoptosis and cell cycle arrest. nih.govhilarispublisher.com The sulfonamide moiety itself is an important class of zinc-binding groups that can chelate the zinc ion essential for the catalytic activity of many HDAC isoforms. researchgate.netazpharmjournal.com

HDAC Inhibitory and Cytotoxic Activity of a Cinnamyl Sulfonamide Hydroxamate Derivative (NMJ-1) hilarispublisher.com
ActivityTargetIC50 (µM)
HDAC Enzyme InhibitionWhole Cell HDAC3.89 ± 0.17
Cell-Growth InhibitionHCT-116 Cancer Cells4.07 ± 0.9

Antimicrobial Activity Research

The cinnamic acid skeleton and the sulfonamide functional group are both well-established pharmacophores in the development of antimicrobial agents. nih.govnih.gov Their combination in derivatives of this compound has been explored for potential antibacterial and antifungal efficacy.

Antibacterial Efficacy Studies

Cinnamic acid and its derivatives are known to possess a broad range of biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria. mdpi.commdpi.com The antimicrobial action can involve mechanisms such as cell membrane disruption and inhibition of ATPase activity. mdpi.com

The incorporation of a sulfonamide moiety, a classic antibacterial pharmacophore, into the cinnamic acid structure has been investigated to create hybrid molecules with enhanced potency. nih.govmdpi.com Studies on cinnamic acid derivatives featuring a 4-chloro-2-mercaptobenzenesulfonamide group showed notable activity against clinical strains of Enterococcus spp. nih.gov A review of cinnamic acid's skeleton modifications highlighted a series of cinnamic acid-sulfonamide hybrids where the introduction of different substituents on the aromatic ring led to high antimicrobial activity. mdpi.com Certain derivatives were particularly effective against Staphylococcus sp. and Enterococcus sp., with Minimum Inhibitory Concentration (MIC) values in the 1-2 µg/mL range. mdpi.com

Antibacterial Activity of Cinnamic Acid-Sulfonamide Hybrids mdpi.com
Bacterial SpeciesDerivative ClassMIC Range (µg/mL)
Staphylococcus sp.28b-d1-2
Enterococcus sp.28b-d1-2

Antifungal Efficacy Studies

In addition to antibacterial properties, derivatives of cinnamic acid have been evaluated for their antifungal potential. nih.govmdpi.com Research has demonstrated their activity against various fungal strains, including pathogenic yeasts like Candida albicans and filamentous fungi such as Aspergillus niger. nih.govmdpi.commdpi.com

One study investigated a series of nineteen synthetic cinnamides and cinnamates, finding that several ester derivatives were more bioactive than the corresponding amide derivatives. mdpi.com Butyl cinnamate (B1238496) emerged as the most potent compound against all tested strains, including various Candida species, Aspergillus flavus, and Penicillium citrinum, with a consistent MIC of 626.62 µM. mdpi.com The mechanism of action for some of these derivatives involves direct interaction with ergosterol (B1671047) in the fungal cell membrane and disruption of the cell wall. mdpi.com Another study noted that certain cinnamic acid derivatives were effective inhibitors of the growth of Cochliobolus lunatus and A. niger. nih.gov These findings suggest that the cinnamic acid scaffold is a promising starting point for the development of novel antifungal agents.

Antifungal Activity of Cinnamate Derivatives mdpi.com
CompoundFungal StrainMIC (µM)
Butyl CinnamateCandida albicans626.62
Aspergillus flavus626.62
Penicillium citrinum626.62
Ethyl CinnamateCandida albicans726.36
Aspergillus flavus1452.72
Penicillium citrinum1452.72
Methyl CinnamateCandida albicans789.19
Aspergillus flavus1578.16
Penicillium citrinum1578.16

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of this compound and its derivatives is believed to be multifactorial, stemming from its core structural features, namely the sulfonamide and acrylic acid moieties. As organo-sulfur compounds, sulfonamides traditionally exhibit antimicrobial properties by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS). nih.gov This enzyme is critical in the bacterial folic acid synthesis pathway, which is essential for producing nucleotides and amino acids. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds can block the pathway, leading to bacteriostasis.

Structure-Activity Relationship (SAR) Analysis

The biological potency of derivatives of this compound is highly dependent on their structural characteristics. Structure-Activity Relationship (SAR) analysis helps to identify the key molecular features that govern antimicrobial efficacy and provides a rational basis for the design of more potent analogues.

Influence of Substituent Variations on Biological Potency

Systematic modification of the core structure has revealed critical insights into the determinants of antimicrobial activity. The nature, position, and electronic properties of substituents on the phenyl ring and modifications to the acrylic acid and sulfonamide groups can significantly modulate potency.

Research into structurally related compounds, such as 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives, demonstrates the profound impact of substituent changes. nih.govresearchgate.net For example, the introduction of different hydrazone derivatives at a specific position led to varied activity against a panel of pathogenic bacteria. nih.gov

Table 1: Influence of Hydrazone Substituents on Antibacterial Activity of 2-(4-methylsulfonylphenyl) indole Derivatives

CompoundSubstituentActivity against MRSAActivity against Gram-Negative Bacteria (e.g., A. baumannii)
7a4-FluorobenzylidenehydrazonoHighLow
7c4-ChlorobenzylidenehydrazonoLowModerate
7e4-HydroxybenzylidenehydrazonoLowModerate
7f4-MethoxybenzylidenehydrazonoLowHigh
7g4-(Dimethylamino)benzylidenehydrazonoHighHigh
7i1-(4-Nitrophenyl)ethylidenehydrazonoHighLow

Source: Data compiled from research on related indole derivatives. nih.gov

General SAR trends observed across various related chemical series suggest that:

Lipophilicity: Increasing the lipophilicity of substituents can enhance antimicrobial activity, possibly by improving the molecule's ability to penetrate the bacterial cell wall and membrane. nih.gov

Electronic Effects: The introduction of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) groups, on the aromatic ring often enhances antimicrobial activity. nih.govnih.gov Conversely, electron-donating groups can also lead to potent compounds, as seen with the dimethylamino group in compound 7g, indicating that a complex interplay of electronic and steric factors is at play. nih.gov

Steric Factors: The size and shape of the substituents can influence how the molecule fits into the active site of its target enzyme or protein. Bulky groups may either enhance binding through additional van der Waals interactions or cause steric hindrance that reduces activity.

Key Pharmacophoric Elements for Target Binding

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold and its derivatives, the key pharmacophoric elements are hypothesized to include a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions.

Based on analyses of similar bioactive molecules, a potential pharmacophore model would feature: nih.gov

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the sulfonamide group (SO₂) and the carboxylic acid group are prime candidates for forming hydrogen bonds with receptor sites.

Hydrogen Bond Donor (HBD): The amine (NH₂) of the sulfonamide group can act as a hydrogen bond donor.

Aromatic/Hydrophobic Region: The central phenyl ring provides a critical site for hydrophobic or π-π stacking interactions with aromatic amino acid residues in a target protein. nih.govnih.gov

The spatial arrangement of these features is crucial. The acrylic acid linker provides a specific geometry and conformational flexibility that correctly orients the phenyl-sulfonamide headgroup for optimal interaction with its biological target. pharmacophorejournal.com The combination of these elements creates a molecular signature recognized by the target, initiating the cascade of events that leads to an antimicrobial effect.

Ligand Efficiency and Optimization Strategies

In drug discovery, optimizing a lead compound involves enhancing its potency and selectivity while maintaining favorable physicochemical properties. Ligand efficiency (LE) and related metrics are powerful tools used to guide this process by normalizing potency for the size of the molecule. nih.gov

Ligand Efficiency (LE): This metric relates the binding energy of a ligand to the number of its non-hydrogen atoms (heavy atoms, HA). It helps identify small, efficient fragments that can be developed into more potent leads. nih.gov

Formula: LE = (1.37 × pActivity) / HA

Lipophilic Ligand Efficiency (LLE or LiPE): This metric assesses the efficiency with which lipophilicity is converted into potency. Higher LLE values are generally desirable, as they indicate that potency is not being achieved at the expense of excessive lipophilicity, which can lead to poor solubility and other issues. nih.gov

Formula: LLE = pActivity - logP

Table 2: Key Ligand Efficiency Metrics for Lead Optimization

MetricDefinitionGoal in Optimization
Ligand Efficiency (LE)Binding energy per heavy atom.Maximize to ensure efficient binding.
Lipophilic Ligand Efficiency (LLE)Potency relative to lipophilicity.Increase to improve the balance of potency and physicochemical properties.
Binding Efficiency Index (BEI)Ratio of potency to molecular weight.Maximize for potent, low-molecular-weight compounds.
Size-Independent Ligand Efficiency (SILE)A size-adjusted measure of binding efficiency.Utilize for comparing molecules of different sizes.

Source: Concepts derived from medicinal chemistry principles. nih.gov

Optimization strategies for derivatives of this compound would involve synthesizing analogues and evaluating them based on these metrics. The goal is to systematically modify the structure to increase LE and LLE. nih.gov This could involve, for example, replacing a bulky, lipophilic group with a smaller, more polar one that forms a specific, high-energy interaction (like a hydrogen bond) with the target, thereby increasing potency and efficiency simultaneously.

Advanced Applications and Future Research Directions

Exploration of Conjugates and Prodrug Strategies for Targeted Delivery

To enhance therapeutic efficacy and minimize off-target effects, future research will explore the use of (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid in targeted delivery systems through the formation of conjugates and prodrugs.

Conjugate Strategies: The acrylic acid moiety is a prime site for conjugation to various delivery vehicles. For instance, it can be linked to polymers like polyethylene glycol (PEG) to form nanoparticles that improve solubility and circulation time. nih.goved.ac.uk Covalent attachment to targeting ligands, such as antibodies or peptides that recognize specific cell surface receptors, could direct the compound specifically to diseased tissues, such as tumors.

Prodrug Strategies: A prodrug is an inactive form of a drug that is converted to its active form within the body, often at the target site. nih.gov The sulfonamide group of this compound is a key handle for prodrug design. nih.govacs.org For example, it can be temporarily modified with a linker that is cleaved by enzymes overexpressed in a specific disease environment, such as certain proteases in cancer cells. rsc.org Another approach involves creating stimuli-responsive prodrugs that release the active compound in response to the unique conditions of the target microenvironment, such as lower pH or higher concentrations of specific molecules like glutathione. nih.govmdpi.com Azo-based prodrugs of sulfonamides have also been explored for targeted delivery to the colon, where gut bacteria reduce the azo bond to release the active drug. derpharmachemica.com

StrategyTarget Moiety on CompoundApproachGoalExample Delivery System
ConjugationAcrylic AcidCovalent linking to a carrier molecule.Improved pharmacokinetics and targeted delivery.Polymer-drug conjugates (e.g., PEGDA/AA NPs) nih.goved.ac.uk, Antibody-drug conjugates
ProdrugSulfonamideAttachment of a cleavable masking group.Site-specific drug activation and reduced toxicity. nih.govEnzyme-cleavable linkers, pH-sensitive linkers nih.gov
Targeted ProdrugSulfonamideUse of linkers responsive to specific biological triggers.Release of the active drug in the target microenvironment.Azo-sulfonamide for colon targeting derpharmachemica.com

Integration with Emerging Therapeutic Modalities

The chemical scaffold of this compound offers opportunities for integration with novel therapeutic strategies, potentially leading to synergistic effects and new treatment options. Research in this area could focus on:

Photodynamic Therapy (PDT): Analogs of the compound could be designed to incorporate a photosensitizer. Upon activation by a specific wavelength of light, the photosensitizer would generate reactive oxygen species, leading to localized cell death. The core structure would serve to deliver the photosensitizer to the target tissue.

Sonodynamic Therapy (SDT): Similar to PDT, this modality uses ultrasound to activate a sonosensitizer, resulting in cytotoxic effects. The this compound backbone could be modified to carry a sonosensitizing agent.

Combination Therapies: The compound and its derivatives could be evaluated in combination with existing chemotherapies, immunotherapies, or targeted agents. The goal would be to achieve a synergistic effect, where the combination is more effective than either agent alone, potentially by targeting different pathways or overcoming resistance mechanisms.

Green Chemistry Approaches in Synthesis of this compound Analogs

Future synthetic efforts for producing analogs of this compound will increasingly adopt green chemistry principles to minimize environmental impact and improve efficiency. bepls.com The synthesis of this compound involves reactions common to cinnamic acids and sulfonamides.

Key green chemistry strategies applicable to its synthesis include:

Alternative Energy Sources: Utilizing microwave irradiation or sonochemistry (ultrasound) can accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. uns.ac.id

Green Solvents and Catalysts: Replacing hazardous organic solvents with water or deep eutectic solvents is a key goal. thepharmajournal.com The Knoevenagel condensation, a common method for synthesizing cinnamic acid derivatives, can be performed under greener conditions using weak bases like amines. bepls.com Similarly, biocatalysts (enzymes) could be explored for specific transformations, offering high selectivity under mild conditions.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. rsc.orgrsc.orgresearchgate.net Implementing flow reactors for the synthesis of acrylic acid derivatives can lead to more consistent product quality and reduced waste. rsc.orgpitt.edu

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. These computational tools can be applied to the this compound scaffold to design novel analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of various sulfonamide and acrylic acid derivatives with their biological activities. nih.gov These models help identify key structural features that are essential for potency and can guide the design of new, more effective compounds. nih.gov

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. nih.govexcli.de By docking virtual libraries of this compound analogs into the binding sites of relevant biological targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. biointerfaceresearch.comumsha.ac.ir

De Novo Drug Design: Generative AI models can be trained on existing libraries of active compounds to design entirely new molecules based on the this compound scaffold. These models can explore a vast chemical space to propose novel structures with optimized drug-like properties.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. nih.govexcli.de This allows researchers to filter out compounds with unfavorable profiles early in the discovery process, saving time and resources.

AI/ML ApplicationDescriptionObjective
QSAR ModelingCorrelates chemical structure with biological activity. nih.govIdentify key pharmacophoric features and guide lead optimization.
Molecular DockingPredicts the binding mode and affinity of a ligand to a receptor. umsha.ac.irPrioritize compounds for synthesis and experimental testing.
Molecular Dynamics SimulationSimulates the movement of atoms and molecules over time.Assess the stability of ligand-receptor complexes.
ADMET PredictionComputationally estimates pharmacokinetic and toxicity profiles. nih.govexcli.deSelect candidates with favorable drug-like properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid, and what key intermediates are involved?

  • Methodology : Synthesis typically involves introducing the aminosulfonyl group via sulfonation or coupling reactions. For example, a phenylacrylic acid scaffold can be functionalized using sulfonamide precursors (e.g., 4-aminobenzenesulfonamide derivatives) under coupling conditions (e.g., EDC/HOBt or DCC-mediated reactions) . Key intermediates include 4-(aminosulfonyl)benzaldehyde, which undergoes Knoevenagel condensation with malonic acid derivatives to form the α,β-unsaturated carboxylic acid backbone .
  • Validation : Intermediate purity is confirmed via thin-layer chromatography (TLC) or HPLC, as referenced in pharmacopeial methods for structurally related sulfonamides .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify the (2E)-configuration (J ≈ 16 Hz for trans-coupled protons) and sulfonamide group (δ ~7.8–8.2 ppm for aromatic protons adjacent to the sulfonyl group) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 254.03 for C₉H₉NO₄S) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used for purity assessment, with mobile phases like acetonitrile/water (0.1% TFA) .

Q. How can researchers validate the purity and stability of this compound under varying experimental conditions?

  • Methodology :

  • Purity : Combustion analysis for C, H, N, and S content matches theoretical values (e.g., C 42.51%, H 3.57%, N 5.51%, S 12.62%) .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. pH-dependent stability is assessed in buffers (pH 1–13) to identify hydrolytic susceptibility of the sulfonamide group .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for derivatives of this compound in biological systems?

  • Methodology :

  • Substituent Effects : Modifying the sulfonamide group (e.g., replacing -SO₂NH₂ with -SO₃H or -SO₂CH₃) reduces enzyme inhibition potency, as shown in analogs targeting carbonic anhydrase II (CA2) .
  • Stereoelectronic Effects : The (2E)-configuration is critical for binding; Z-isomers show 10-fold lower affinity in docking studies with CA2 .
    • Data Interpretation : Contrasting bioactivity data between analogs (e.g., 3-[4-(aminosulfonyl)phenyl]propanoic acid vs. the target compound) highlights the role of the α,β-unsaturated system in redox modulation .

Q. How do solvent polarity and pH influence the compound’s stability in aqueous solutions?

  • Methodology :

  • Kinetic Studies : Degradation rates are monitored via UV-Vis spectroscopy (λ = 280 nm) in buffers of varying pH. Hydrolysis of the sulfonamide group is negligible at pH 4–8 but accelerates under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound better than polar protic solvents (e.g., methanol), as shown by NMR stability assays .

Q. What are the potential off-target interactions of this compound with enzymes like CA2 or SLC4A1?

  • Methodology :

  • Enzyme Assays : CA2 inhibition is measured via stopped-flow CO₂ hydration assays (IC₅₀ ≈ 50 nM). Selectivity is tested against isoforms (e.g., CA1, CA9) using fluorescent thermal shift assays .
  • Transporters : SLC4A1 (anion exchanger 1) interactions are evaluated via erythrocyte membrane vesicle assays, showing no significant binding at ≤10 µM .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Purity Verification : Contradictions often arise from impurities (e.g., residual solvents or isomers). Re-analysis via LC-MS and 1^1H NMR (e.g., detecting <1% Z-isomer) clarifies discrepancies .
  • Assay Standardization : Divergent IC₅₀ values for CA2 inhibition may stem from assay conditions (e.g., buffer composition). Harmonizing protocols (e.g., Tris-HCl vs. HEPES buffers) reduces variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.